Cas no 2034415-32-0 (N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide)

N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide 化学的及び物理的性質
名前と識別子
-
- N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methylsulfonylphenyl)propanamide
- N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide
-
- インチ: 1S/C18H27NO4S/c1-24(22,23)16-10-7-14(8-11-16)9-12-18(21)19-13-17(20)15-5-3-2-4-6-15/h7-8,10-11,15,17,20H,2-6,9,12-13H2,1H3,(H,19,21)
- InChIKey: OUPJKPJLOIEZKA-UHFFFAOYSA-N
- ほほえんだ: C(NCC(C1CCCCC1)O)(=O)CCC1=CC=C(S(C)(=O)=O)C=C1
N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6436-2282-2mg |
N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide |
2034415-32-0 | 2mg |
$88.5 | 2023-09-09 | ||
Life Chemicals | F6436-2282-25mg |
N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide |
2034415-32-0 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6436-2282-50mg |
N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide |
2034415-32-0 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F6436-2282-75mg |
N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide |
2034415-32-0 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F6436-2282-4mg |
N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide |
2034415-32-0 | 4mg |
$99.0 | 2023-09-09 | ||
Life Chemicals | F6436-2282-20mg |
N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide |
2034415-32-0 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6436-2282-1mg |
N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide |
2034415-32-0 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6436-2282-5μmol |
N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide |
2034415-32-0 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6436-2282-5mg |
N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide |
2034415-32-0 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6436-2282-10mg |
N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide |
2034415-32-0 | 10mg |
$118.5 | 2023-09-09 |
N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide 関連文献
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Irina Akhmetova,Konstantin Schutjajew,Tim Tichter,Carsten Prinz,Inês C. B. Martins,Dominik Al-Sabbagh,Christina Roth,Franziska Emmerling CrystEngComm, 2019,21, 5958-5964
-
B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
-
7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamideに関する追加情報
Professional Introduction to N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide (CAS No. 2034415-32-0)
N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide, identified by its CAS number 2034415-32-0, is a compound of significant interest in the field of pharmaceutical chemistry and biochemistry. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The presence of both cyclohexyl and methanesulfonylphenyl groups in its structure suggests a unique set of chemical properties that may be leveraged for medicinal purposes.
The compound's structure is notable for its dual functionality, with the 2-cyclohexyl-2-hydroxyethyl moiety contributing to its solubility and stability, while the 4-methanesulfonylphenyl group introduces a polar, charged moiety that can interact with biological targets. This balance of hydrophobic and hydrophilic characteristics makes it an attractive candidate for further investigation in drug design.
In recent years, there has been a growing interest in the development of molecules that can modulate biological pathways associated with inflammation and neurodegeneration. The structural features of N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide align well with this trend, as both cyclohexyl and methanesulfonylphenyl groups are known to exhibit anti-inflammatory and neuroprotective properties. For instance, studies have shown that derivatives of the methanesulfonylphenyl group can inhibit the activity of enzymes such as COX-2 and LOX, which are key players in the inflammatory response.
The compound's potential in this context is further supported by its ability to cross the blood-brain barrier, a critical requirement for any therapeutic agent targeting neurological disorders. The cyclohexyl group, in particular, has been shown to enhance permeability across this barrier, making it an ideal component for designing central nervous system (CNS) drugs.
Recent advancements in computational chemistry have enabled more precise predictions of a molecule's biological activity. By leveraging molecular docking simulations and quantum mechanical calculations, researchers have been able to identify key interactions between N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide and various biological targets. These studies have highlighted its potential as an inhibitor of kinases and other enzymes involved in cancer progression.
The compound's efficacy as an anti-cancer agent is further underscored by its ability to induce apoptosis in cancer cells while sparing healthy cells. This selectivity is crucial for minimizing side effects and improving patient outcomes. Preclinical studies have demonstrated that derivatives of this compound can effectively inhibit the growth of tumors in vitro and in vivo, suggesting its promise as a lead compound for further development.
Beyond its anti-cancer applications, N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The methanesulfonylphenyl group has been found to interact with amyloid-beta plaques, a hallmark of Alzheimer's disease, while the cyclohexyl group can protect neurons from oxidative stress associated with these conditions.
The synthesis of this compound presents an interesting challenge due to its complex structure. Traditional synthetic routes involve multi-step processes that require careful optimization to ensure high yield and purity. However, recent innovations in synthetic methodologies have made it possible to produce N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide more efficiently and cost-effectively. These advancements are crucial for facilitating further research and development efforts.
In conclusion, N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide (CAS No. 2034415-32-0) is a promising compound with diverse applications in pharmaceutical chemistry. Its unique structural features make it an attractive candidate for developing novel therapeutic agents targeting inflammation, neurodegeneration, and cancer. As research continues to uncover new insights into its biological activity, this compound is poised to play a significant role in future medical treatments.
2034415-32-0 (N-(2-cyclohexyl-2-hydroxyethyl)-3-(4-methanesulfonylphenyl)propanamide) 関連製品
- 97281-50-0(Phosphatidylethanolamines, egg)
- 1510057-06-3(1-(5-chloro-1H-indol-2-yl)-2-methylpropan-2-amine)
- 2381192-93-2(tert-butyl 4-{(3R)-3-hydroxypyrrolidin-1-ylmethyl}piperidine-1-carboxylate)
- 1805049-22-2(3-Cyano-4-ethyl-5-nitrophenylacetic acid)
- 2169461-10-1(4'-(methoxymethyl)-4-azaspirobicyclo2.2.2octane-2,2'-1,3oxazinane)
- 1261990-52-6(5-(2-Chloro-5-methoxyphenyl)-3-trifluoromethoxyphenol)
- 13598-65-7(Ammonium perrhenate(VII))
- 41223-14-7(2-Methyl Cyclopentanamine)
- 28115-92-6(4-Nitrobenzoyl Isothiocyanate)
- 1424150-38-8(Sulfo-Cyanine3 NHS ester)




